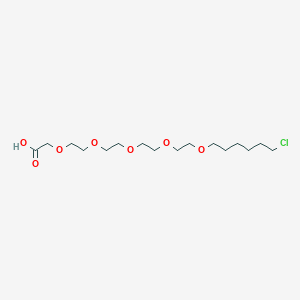

Cl-C6-PEG4-O-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO7/c17-5-3-1-2-4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16(18)19/h1-15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRQJQUHILRKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Cl-C6-PEG4-O-CH2COOH: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. This bifunctional molecule serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically a class known as HaloPROTACs.[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest, particularly those implicated in disease. This technical guide provides an in-depth overview of this compound, its physicochemical properties, its primary application in the context of HaloPROTACs, and detailed experimental protocols for its use.

Physicochemical Properties of this compound

A comprehensive understanding of the linker's properties is crucial for its effective application in PROTAC design and synthesis. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Chemical Name | 2-[2-[2-[2-(6-chlorohexyloxy)ethoxy]ethoxy]ethoxy]acetic acid | [3] |

| Synonyms | PROTAC Linker 4, 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-oic acid | [3][4] |

| CAS Number | 1799506-30-1 | |

| Molecular Formula | C16H31ClO7 | |

| Molecular Weight | 370.87 g/mol | |

| Purity | ≥95% to >99% (lot-dependent) | |

| Appearance | Colorless to light yellow oil | MedChemExpress |

| Solubility | Soluble in DMSO and Ethanol | MedChemExpress |

| Storage Conditions | Powder: -20°C for long-term storage. In solvent: -80°C. | |

| SMILES | ClCCCCCCOCCOCCOCCOCCOCC(O)=O | |

| XLogP3 | 1.1 |

Primary Use: A Linker for HaloPROTACs

The principal application of this compound is as a polyethylene glycol (PEG)-based linker in the construction of HaloPROTACs. These specialized PROTACs are designed to target proteins that have been fused with a HaloTag, a modified bacterial dehalogenase that forms a covalent bond with chloroalkane ligands.

The structure of a HaloPROTAC consists of three key components:

-

A ligand for the HaloTag protein: The chloroalkane moiety of this compound serves this purpose.

-

A ligand for an E3 ubiquitin ligase: This is typically a small molecule that can recruit an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).

-

The linker: this compound connects the HaloTag ligand and the E3 ligase ligand. The PEG4 component of the linker provides flexibility and influences the solubility and cell permeability of the final PROTAC molecule.

The carboxylic acid group on this compound allows for straightforward amide bond formation with an amine-containing E3 ligase ligand, facilitating the synthesis of the final HaloPROTAC.

Mechanism of Action: The HaloPROTAC Signaling Pathway

The mechanism of action of a HaloPROTAC involves the formation of a ternary complex between the HaloTag-fused target protein, the HaloPROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: The HaloPROTAC induces proximity between a HaloTag-fused target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target.

Experimental Protocols

The following are detailed methodologies for key experiments involving HaloPROTACs synthesized using linkers like this compound, based on the foundational work by Buckley et al. and other relevant studies.

General Experimental Workflow

The general workflow for assessing the efficacy of a novel HaloPROTAC involves cell culture, treatment, and subsequent analysis of target protein degradation.

Caption: A typical experimental workflow for evaluating the efficacy of a HaloPROTAC in cell-based assays.

Detailed Methodologies

1. Cell Culture and HaloPROTAC Treatment

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a HaloTag-fusion protein of interest (e.g., HaloTag-GFP) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates for flow cytometry).

-

Allow cells to adhere and reach a desired confluency (typically 70-80%).

-

Prepare stock solutions of the HaloPROTAC in a suitable solvent (e.g., DMSO).

-

Dilute the HaloPROTAC stock solution in culture medium to the desired final concentrations.

-

Replace the existing medium with the HaloPROTAC-containing medium and incubate for the desired time course (e.g., 24 hours).

-

2. Western Blotting for HaloTag-Fusion Protein Degradation

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the HaloTag or the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Flow Cytometry for Degradation of Fluorescently Tagged HaloTag Fusions

This method is particularly useful for high-throughput screening and quantitative analysis of the degradation of fluorescently tagged proteins (e.g., HaloTag-GFP).

-

Cell Preparation:

-

Following HaloPROTAC treatment, detach the cells from the culture plate using trypsin.

-

Resuspend the cells in culture medium to inactivate the trypsin.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension on a flow cytometer equipped with a laser appropriate for exciting the fluorescent protein (e.g., a 488 nm laser for GFP).

-

Measure the mean fluorescence intensity of the cell population for each treatment condition.

-

A decrease in mean fluorescence intensity compared to the vehicle control indicates degradation of the fluorescently tagged HaloTag-fusion protein.

-

Conclusion

This compound is a versatile and indispensable tool for researchers engaged in the development of targeted protein degradation strategies. Its well-defined chemical structure and properties, coupled with its ease of incorporation into PROTAC synthesis, have made it a popular choice for constructing HaloPROTACs. The experimental protocols outlined in this guide provide a solid foundation for the successful application of this linker in cell-based assays to investigate the degradation of specific proteins of interest, thereby contributing to the advancement of novel therapeutics and a deeper understanding of cellular protein homeostasis.

References

An In-depth Technical Guide to Cl-C6-PEG4-O-CH2COOH: A Bifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of the bifunctional linker, Cl-C6-PEG4-O-CH2COOH. Also known as PROTAC Linker 4, this molecule is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), specifically a class known as HaloPROTACs. This document details its physicochemical properties, provides a plausible synthetic route, and outlines its application in inducing the degradation of HaloTag™ fusion proteins. Experimental protocols and diagrams of the underlying biological pathways and workflows are included to facilitate its use in research and drug development.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a chloroalkane moiety and a carboxylic acid, connected by a flexible tetraethylene glycol (PEG4) spacer. This unique structure allows it to act as a linker in the formation of PROTACs. The chloroalkane end serves as a reactive handle for covalent modification of HaloTag™ fusion proteins, while the terminal carboxylic acid provides a versatile point of attachment for a ligand that can recruit an E3 ubiquitin ligase.

PROTACs are an emerging class of therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. By bringing a target protein into proximity with an E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is instrumental in the construction of HaloPROTACs, which are designed to degrade proteins that have been genetically fused to the HaloTag™ protein.

Structure and Chemical Properties

The chemical structure of this compound is characterized by a 6-chlorohexyl group linked via an ether bond to a tetraethylene glycol chain, which is terminated with a carboxylic acid.

Chemical Structure:

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | 2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | PubChem[1] |

| Synonyms | PROTAC Linker 4, 21-Chloro-3,6,9,12,15-pentaoxahenicosanoic acid | PubChem[1] |

| CAS Number | 1799506-30-1 | MedChemExpress[2], Immunomart[3] |

| Molecular Formula | C16H31ClO7 | Immunomart[3] |

| Molecular Weight | 370.87 g/mol | Immunomart |

| Purity | ≥95% - 98.0% (Commercially available) | Immunomart, Biopharma PEG |

| Appearance | Colorless to yellow clear liquid | TCI Chemicals |

| Solubility | Soluble in DMSO (100 mg/mL) and Ethanol (100 mg/mL) | Immunomart |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. Solution: -80°C for 6 months, -20°C for 1 month. | MedChemExpress, Immunomart |

| Computed XLogP3 | 1.1 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 7 | PubChem |

| Computed Rotatable Bond Count | 18 | PubChem |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Williamson Ether Synthesis: Reaction of 6-chloro-1-hexanol with the monosodium salt of tetraethylene glycol to form the intermediate alcohol, 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-ol.

-

Oxidation: Oxidation of the terminal primary alcohol of the intermediate to a carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-ol

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the monosodium salt of tetraethylene glycol.

-

To this solution, add 6-chloro-1-hexanol dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate alcohol.

Step 2: Synthesis of this compound

-

Dissolve the intermediate alcohol from Step 1 in acetone.

-

Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color of the reagent persists.

-

Stir the reaction at room temperature for several hours.

-

Quench the excess oxidizing agent with isopropanol.

-

Filter the mixture to remove chromium salts.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Disclaimer: This is a proposed synthetic route. Actual reaction conditions may need to be optimized.

Application in Targeted Protein Degradation: HaloPROTACs

The primary application of this compound is in the synthesis of HaloPROTACs. These molecules are designed to induce the degradation of proteins that have been endogenously or exogenously tagged with the HaloTag™ protein.

Mechanism of Action of HaloPROTACs

The mechanism of action of a HaloPROTAC involves the formation of a ternary complex between the HaloTag™ fusion protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.

Caption: Signaling pathway of HaloPROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a HaloPROTAC and Cellular Degradation Assay

This protocol is adapted from the work of Buckley et al. (2015) and describes the general steps for synthesizing a HaloPROTAC using this compound and assessing its ability to degrade a HaloTag™ fusion protein in cells.

Part 1: Synthesis of a VHL-based HaloPROTAC

-

Activation of the Carboxylic Acid: Dissolve this compound in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). Stir at room temperature for 15-30 minutes.

-

Coupling Reaction: To the activated linker solution, add the VHL ligand (e.g., a derivative of (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4-(4-phenoxypiperidin-1-yl)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with a free amine).

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

-

Purification: Purify the crude HaloPROTAC by preparative HPLC to obtain the final product. Characterize the purified compound by HRMS and NMR.

Part 2: Cellular Degradation Assay

-

Cell Culture: Culture cells expressing the HaloTag™ fusion protein of interest (e.g., HEK293 cells transiently transfected with a plasmid encoding a GFP-HaloTag™ fusion protein) in appropriate growth medium.

-

Treatment: Treat the cells with varying concentrations of the synthesized HaloPROTAC or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 24 hours) to allow for protein degradation.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification and Analysis:

-

Determine the total protein concentration of the lysates using a BCA assay.

-

Analyze the levels of the HaloTag™ fusion protein by Western blotting using an anti-HaloTag™ or an antibody against the protein of interest.

-

Alternatively, if the fusion protein has a reporter tag (e.g., GFP), degradation can be quantified by measuring the fluorescence signal.

-

-

Data Analysis: Quantify the band intensities from the Western blot or the fluorescence signal and normalize to a loading control (e.g., β-actin) and the vehicle-treated control to determine the extent of protein degradation.

Caption: Experimental workflow for HaloPROTAC synthesis and cellular testing.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, with a chloroalkane for HaloTag™ conjugation and a carboxylic acid for E3 ligase ligand attachment, provides a straightforward approach to the synthesis of HaloPROTACs. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its application in mediating the degradation of specific proteins of interest. The experimental protocols and diagrams presented herein should serve as a useful resource for scientists and drug development professionals seeking to utilize this versatile linker in their research endeavors.

References

The Pivotal Role of the Linker in PROTAC-Mediated Protein Degradation: A Technical Guide Featuring MZ1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the intricate mechanism of action of PROTACs, with a special focus on the linker's function, using the well-characterized BRD4-degrading PROTAC, MZ1, as a case study. We will explore the formation of the ternary complex, the subsequent ubiquitination and degradation of the target protein, and provide detailed experimental protocols for the characterization of PROTACs.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]

The entire process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

References

The Pivotal Role of PEG4 Linkers in PROTAC Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[1][2] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3] Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers, particularly the PEG4 motif, have emerged as a cornerstone in PROTAC design.[4][5] This technical guide provides a comprehensive exploration of the role of PEG4 linkers in PROTAC drug design, complete with quantitative data, detailed experimental protocols, and visual diagrams to empower the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which bestow a unique combination of hydrophilicity and flexibility. This inherent characteristic is instrumental in overcoming a primary challenge in PROTAC development: the often large and lipophilic nature of the final molecule, which can lead to poor solubility and limited cellular permeability.

Enhancing Solubility and Physicochemical Properties

The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing the aqueous solubility of PROTAC molecules. This improved solubility is crucial for administration and bioavailability. By modulating the number of PEG units, researchers can fine-tune the topological polar surface area (TPSA) and lipophilicity, key parameters that govern a molecule's drug-like properties.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can adopt folded conformations, effectively shielding the polar surface area of the PROTAC and presenting a more compact, less polar structure to the cell membrane, thereby facilitating cellular entry.

The Significance of Linker Length: A Focus on PEG4

The length of the linker is a critical parameter that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may cause steric hindrance, preventing the formation of a productive complex. Conversely, an excessively long linker might lead to an unstable or non-productive complex where the ubiquitination sites on the POI are not optimally positioned for the E3 ligase.

Systematic studies have shown that there is often an optimal linker length for a given target and E3 ligase pair. The PEG4 linker, with its specific length and flexibility, has frequently been identified as a favorable starting point and, in many cases, the optimal choice in PROTAC design.

Quantitative Data Presentation

To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize key data from a comparative study of hypothetical BRD4-targeting PROTACs with varying PEG linker lengths. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |

| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |

| PEG3 | 1.8 | 65 |

| PEG4 | 1.5 | 30 |

| PEG5 | 1.3 | 25 |

| PEG6 | 1.1 | 40 |

| PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells. |

| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |

| PEG3 | 10 | 2.5 |

| PEG4 | 15 | 3.0 |

| PEG5 | 18 | 3.5 |

| PEG6 | 12 | 3.2 |

| Pharmacokinetic parameters were determined following a single oral dose in mice. |

Experimental Protocols

Detailed methodologies for key experiments in PROTAC development are provided below.

Western Blotting for Protein Degradation Assessment

This protocol outlines the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration. Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate and capture the signal.

-

Quantify band intensities using densitometry software.

-

Normalize target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

In Vivo Ubiquitination Assay

This protocol is used to detect the ubiquitination of the target protein.

Materials:

-

Plasmids encoding His-tagged ubiquitin and the target protein

-

Cell transfection reagent

-

Cell lysis buffer

-

Ni-NTA agarose beads

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (against the target protein and ubiquitin)

Procedure:

-

Cell Transfection: Co-transfect cells with plasmids for the target protein and His-ubiquitin.

-

PROTAC Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions.

-

Immunoprecipitation: Incubate the cell lysate with Ni-NTA beads to pull down His-ubiquitinated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the ubiquitinated proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target protein to confirm its ubiquitination.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for PROTAC design and evaluation.

Conclusion

The PEG4 linker plays a multifaceted and crucial role in the design of effective PROTACs. Its inherent properties of hydrophilicity and flexibility contribute significantly to improving the solubility and cell permeability of these large molecules. The specific length of the PEG4 linker often provides an optimal balance for the formation of a stable and productive ternary complex, a prerequisite for efficient protein degradation. The "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies, where the predictable nature of PEG linkers makes them an invaluable tool. As our understanding of the structural biology of ternary complexes deepens, the rational design of PROTACs incorporating optimized PEG linkers will continue to accelerate the development of this transformative therapeutic modality.

References

An In-depth Technical Guide to HaloPROTACs: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HaloPROTACs (HaloTag-targeting Proteolysis Targeting Chimeras), a powerful chemical biology tool for targeted protein degradation. We will delve into the core principles of HaloPROTAC technology, detail their synthesis, present key quantitative data, and provide experimental protocols for their characterization.

Introduction to HaloPROTACs

HaloPROTACs are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs) that have been fused with a HaloTag.[1][2][3] The HaloTag is a modified bacterial haloalkane dehalogenase that forms a covalent bond with a chloroalkane linker.[1][3] This technology offers a significant advantage by allowing the degradation of any protein that can be genetically fused to the HaloTag, thereby bypassing the need to develop a specific binder for each target protein.

The mechanism of action relies on the recruitment of an E3 ubiquitin ligase to the HaloTag-fused POI by the HaloPROTAC. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibition, as it leads to the physical removal of the target protein from the cell, potentially overcoming resistance mechanisms and addressing previously "undruggable" targets.

The key components of a HaloPROTAC are:

-

A HaloTag Ligand: Typically a chloroalkane moiety that covalently and irreversibly binds to the HaloTag protein.

-

An E3 Ligase Ligand: A molecule that binds to a specific E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).

-

A Linker: A chemical scaffold that connects the HaloTag ligand and the E3 ligase ligand, with its length and composition being critical for the efficacy of the PROTAC.

Synthesis of HaloPROTACs

The synthesis of HaloPROTACs is a modular process, typically involving the separate synthesis of the HaloTag ligand with a linker attachment point and the E3 ligase ligand, followed by their conjugation. Common synthetic strategies include standard amide coupling and "click chemistry" reactions.

General Synthesis Workflow:

A representative synthetic approach for a VHL-based HaloPROTAC is outlined below. This involves the preparation of a VHL ligand with a reactive handle (e.g., a carboxylic acid or an amine) and a chloroalkane linker with a complementary functional group.

Step 1: Synthesis of the VHL Ligand with a Linker-Compatible Functional Group.

The synthesis of VHL ligands often starts from commercially available precursors and involves multi-step organic synthesis. A common VHL ligand is based on a hydroxyproline core. The synthesis can be adapted to introduce a linker attachment point, for instance, by modifying a solvent-exposed region of the ligand.

Step 2: Synthesis of the Chloroalkane Linker.

The chloroalkane linker can be synthesized with varying lengths and compositions (e.g., PEG-based linkers) to optimize the distance and orientation between the HaloTag and the E3 ligase. One end of the linker will contain the chloroalkane moiety, and the other will have a functional group for conjugation to the E3 ligase ligand.

Step 3: Conjugation of the VHL Ligand and the Chloroalkane Linker.

The final step involves the coupling of the VHL ligand and the chloroalkane linker. Amide bond formation is a common method, where a carboxylic acid on one component is activated (e.g., with HATU or EDC) and reacted with an amine on the other component.

Step 4: Purification and Characterization.

The final HaloPROTAC product is purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on HaloPROTAC Efficacy

The efficacy of HaloPROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the HaloPROTAC to the E3 ligase is often determined by the half-maximal inhibitory concentration (IC50) in a competitive binding assay.

| HaloPROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 to VHL (μM) | Reference |

| HaloPROTAC3 | VHL | GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | 0.54 ± 0.06 | |

| HaloPROTAC-E | VHL (VH298) | Endogenous Halo-SGK3 | HEK293 | 3-10 | ~95 | Not Reported | |

| HaloPROTAC-E | VHL (VH298) | Endogenous Halo-VPS34 | HEK293 | 3-10 | ~95 | Not Reported | |

| HyT36 (Hydrophobic Tag) | - | GFP-HaloTag7 | HEK293 | 134 ± 7 | 56 ± 1 | Not Applicable | |

| HaloPROTAC2 | VHL | GFP-HaloTag7 | HEK293 | >1000 | ~70 at 2.5 µM | Not Reported | |

| HaloPROTAC9 | VHL (isoxazole moiety) | GFP-HaloTag7 | HEK293 | >1000 | ~45 | Significantly reduced vs. HaloPROTAC3 |

Experimental Protocols

CRISPR/Cas9-Mediated Endogenous HaloTagging

This protocol describes the generation of cell lines with endogenously HaloTagged proteins of interest using CRISPR/Cas9 technology.

Materials:

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the genomic locus of interest

-

Donor plasmid containing the HaloTag sequence flanked by homology arms (~500 bp) specific to the target locus

-

Cell line of interest

-

Electroporation system

-

Fluorescence-activated cell sorting (FACS) instrument

-

HaloTag ligand conjugated to a fluorescent dye (e.g., Janelia Fluor 646)

Protocol:

-

Design and Synthesize sgRNA: Design an sgRNA that targets the desired insertion site for the HaloTag (N- or C-terminus of the POI).

-

Construct Donor Plasmid: Clone the HaloTag sequence into a plasmid vector, flanked by left and right homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

-

Prepare Ribonucleoprotein (RNP) Complexes: Incubate the purified Cas9 protein with the synthetic sgRNA to form RNP complexes.

-

Cell Transfection: Co-transfect the RNP complexes and the donor plasmid into the target cells using electroporation.

-

Enrichment of Edited Cells: After allowing time for expression, label the cells with a fluorescent HaloTag ligand. Isolate the fluorescently labeled cells using FACS to enrich the population of successfully tagged cells.

-

Validation: Expand the enriched cell population and validate the correct insertion of the HaloTag by PCR, sequencing, and Western blotting.

Western Blotting for Protein Degradation

This protocol details the assessment of protein degradation induced by HaloPROTACs using Western blotting.

Materials:

-

HaloTagged cell line

-

HaloPROTAC of interest and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the HaloTag or the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate the HaloTagged cells and treat with a dose-response of the HaloPROTAC or a time-course at a fixed concentration. Include a vehicle-only control.

-

Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol provides a general framework for determining the binding affinity of a HaloPROTAC to its E3 ligase using a fluorescence polarization assay.

Materials:

-

Purified E3 ligase (e.g., VHL/Elongin B/Elongin C complex)

-

A fluorescently labeled ligand for the E3 ligase (tracer)

-

HaloPROTAC of interest

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Assay Optimization:

-

Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal.

-

Titrate the E3 ligase against a fixed concentration of the tracer to determine the concentration of E3 ligase that results in a significant change in polarization upon binding.

-

-

Competition Assay:

-

Prepare a series of dilutions of the HaloPROTAC.

-

In a microplate, add the fixed concentrations of the E3 ligase and the fluorescent tracer to each well.

-

Add the different concentrations of the HaloPROTAC to the wells. Include controls with no competitor and no E3 ligase.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the HaloPROTAC concentration.

-

Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which represents the concentration of the HaloPROTAC that displaces 50% of the fluorescent tracer.

-

Visualizations

Caption: Mechanism of HaloPROTAC-mediated protein degradation.

Caption: General workflow for the synthesis of a HaloPROTAC.

Caption: Experimental workflow for HaloPROTAC characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Cl-C6-PEG4-O-CH2COOH molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the molecular formula and molecular weight of the chemical compound Cl-C6-PEG4-O-CH2COOH.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C16H31ClO7 | [1] |

| Average Molecular Weight | 370.87 g/mol | [2][3] |

| Monoisotopic Molecular Weight | 370.1758310 Da | [1] |

Chemical Structure and Identification

IUPAC Name: 2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid[1].

Synonyms: PROTAC Linker 4, 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-oic acid.

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

Experimental Protocols and Signaling Pathways

The determination of a molecule's formula and molecular weight are fundamental chemical characterizations. These values are typically determined using techniques such as mass spectrometry and elemental analysis upon synthesis of the compound. As such, a detailed experimental protocol in the context of a biological assay or a signaling pathway is not applicable to defining these intrinsic properties.

This compound is a pegylated PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of chloroalkanes (HaloPROTACs). Its function is to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein within a PROTAC molecule. Therefore, while the final PROTAC molecule would be studied in the context of signaling pathways related to protein degradation, the linker itself does not have an independent signaling pathway to diagram.

The logical relationship for the use of this compound is in the assembly of a PROTAC.

Caption: Use of this compound in PROTAC synthesis.

References

Methodological & Application

Synthesis Protocol for Conjugating Cl-C6-PEG4-O-CH2COOH to Amine-Containing Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the bifunctional linker, Cl-C6-PEG4-O-CH2COOH, to amine-containing ligands. This pegylated linker is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), specifically HaloPROTACs, where the chloro-hexyl group can serve as a reactive handle for a HaloTag protein, and the carboxylic acid can be coupled to a ligand for a target protein.[1][2][3] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]

The conjugation is achieved through the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method activates the carboxylic acid of the PEG linker to form a semi-stable NHS ester, which then readily reacts with primary amines on the ligand to form a stable amide bond.

Materials and Reagents

-

This compound (MW: 370.87 g/mol , Purity: ≥95%)

-

Ligand with a primary amine functional group (e.g., protein, peptide, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Organic Solvent (anhydrous): Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification/Desalting Columns: (e.g., Zeba™ Spin Desalting Columns)

-

Dialysis Cassettes: (e.g., Slide-A-Lyzer™ Dialysis Cassettes)

-

Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, etc.)

Experimental Protocols

Protocol 1: One-Pot Aqueous Conjugation to a Protein Ligand

This protocol is suitable for the direct conjugation of the PEG linker to a protein in an aqueous environment.

-

Protein Preparation:

-

Dissolve the amine-containing protein ligand in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

-

-

Linker Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared. The linker is soluble in DMSO and ethanol.

-

-

Activation and Conjugation:

-

In a single reaction vial, combine the protein solution, the this compound solution (a 10- to 50-fold molar excess over the protein is a common starting point), NHS/Sulfo-NHS (to a final concentration of ~5 mM), and EDC-HCl (to a final concentration of ~2 mM).

-

The activation reaction with EDC is most efficient at a pH of 4.5-7.2, while the reaction of the NHS-ester with amines is most efficient at a pH of 7-8. A compromise pH of around 7.2 is often used for one-pot reactions.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted PEG linker and by-products by dialysis, size-exclusion chromatography (SEC), or using a desalting column.

-

Protocol 2: Two-Step Conjugation in Organic Solvent (for Small Molecule Ligands)

This protocol is ideal for activating the PEG linker in an organic solvent before adding the amine-containing small molecule.

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

-

Add NHS (1.0-1.2 equivalents) and EDC-HCl (1.0-1.2 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes to 4 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Conjugation to the Amine-Containing Ligand:

-

Dissolve the amine-containing small molecule ligand (1.0-1.5 equivalents) in a suitable anhydrous solvent (e.g., DMF, DCM, or DMSO).

-

Add the activated PEG-NHS ester solution to the ligand solution.

-

If the ligand has a hydrochloride salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added to neutralize the acid.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by LC-MS or TLC.

-

-

Purification:

-

The final product can be purified by standard organic synthesis workup procedures, such as extraction and/or flash column chromatography.

-

Data Presentation

The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of the reactants, reaction time, temperature, and pH. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of carboxylated PEG linkers to amine-containing ligands.

| Parameter | Protein Ligand | Small Molecule Ligand | Notes |

| Molar Ratio (PEG:Ligand) | 10:1 to 50:1 | 1:1 to 1:1.5 (activated PEG to amine) | The optimal ratio should be determined empirically. |

| Molar Ratio (EDC:NHS:COOH) | 1:1.2:1 to 4:5:1 | 1-2:1-2:1 | An excess of NHS can improve the stability of the active ester. |

| Reaction Time | 1-2 hours (RT) or overnight (4°C) | 2-24 hours (RT) | Reaction progress can be monitored by analytical techniques. |

| Reaction pH | 7.2-8.5 | N/A (organic solvent) | pH is critical for aqueous reactions to ensure amine deprotonation. |

| Typical Yield (Mono-PEGylated) | 40-60% | Variable, dependent on purification | Yield can be optimized by adjusting reaction parameters. |

Characterization of the Conjugate

After purification, the successful conjugation and the purity of the product should be confirmed using appropriate analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of small molecule conjugates.

-

Size-Exclusion Chromatography (SEC): To assess the purity and determine the extent of PEGylation for protein conjugates.

-

Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on their charge.

Mandatory Visualization

Signaling Pathway/Workflow Diagrams

Caption: Experimental workflow for the conjugation of this compound.

Caption: Reaction mechanism for EDC/NHS-mediated amide bond formation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

Step-by-Step Guide for Creating a HaloPROTAC with PROTAC Linker 4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the rational design, synthesis, and characterization of a HaloPROTAC utilizing a 4-unit polyethylene glycol (PEG) linker (referred to herein as PROTAC Linker 4). This document offers detailed protocols for the chemical synthesis of the HaloPROTAC, as well as various biophysical and cell-based assays to validate its function in promoting the degradation of HaloTag-fusion proteins.

Introduction to HaloPROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]

HaloPROTACs are a powerful class of PROTACs designed to degrade any protein that has been fused to a HaloTag.[4][5] The HaloTag is a modified bacterial haloalkane dehalogenase that forms a rapid and irreversible covalent bond with a chloroalkane linker. This technology allows for the targeted degradation of a wide range of proteins without the need to develop a specific binder for each POI. Instead, the chloroalkane-bearing PROTAC irreversibly attaches to the HaloTag portion of the fusion protein. The other end of the PROTAC, in this guide, recruits the von Hippel-Lindau (VHL) E3 ligase, a commonly used and effective E3 ligase in PROTAC design.

This guide will focus on the creation of a HaloPROTAC using a PROTAC Linker 4, a flexible 4-unit PEG linker, to connect a chloroalkane ligand to a VHL ligand. The principles and protocols described herein can be adapted for other linkers and E3 ligase ligands.

Principle of HaloPROTAC Action

The mechanism of action for a VHL-based HaloPROTAC involves several key steps that lead to the selective degradation of a HaloTag-fusion protein.

Step 1: Synthesis of the HaloPROTAC with PROTAC Linker 4

The synthesis of the HaloPROTAC is a multi-step process involving the preparation of the chloroalkane-linker moiety and the VHL ligand, followed by their conjugation. The following is a representative synthetic scheme.

Protocol 1: Synthesis of Chloroalkane-PEG4-Carboxylic Acid

This protocol describes the synthesis of the chloroalkane-linker component.

Materials:

-

6-Chlorohexanoic acid

-

tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (Amine-PEG4-Boc)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Activation of 6-Chlorohexanoic Acid: Dissolve 6-chlorohexanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add DCC (1.1 eq) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Coupling with Amine-PEG4-Boc: Dissolve the activated ester from the previous step and Amine-PEG4-Boc (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and stir the reaction at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain Boc-protected Chloroalkane-PEG4.

-

Boc Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to yield the crude amine.

-

Final Carboxylic Acid Moiety (Example): React the resulting amine with a suitable anhydride (e.g., succinic anhydride) to introduce a terminal carboxylic acid for subsequent conjugation. Purify by chromatography to obtain Chloroalkane-PEG4-Carboxylic Acid.

Protocol 2: Synthesis of VHL Ligand Amine (VH032 Amine)

The synthesis of VHL ligands can be complex. A detailed, multi-step synthesis for VH032 has been published and can be adapted. For many researchers, it may be more practical to obtain a VHL ligand with a suitable reactive handle (e.g., VH032 amine) from a commercial supplier.

Protocol 3: Conjugation of Chloroalkane-PEG4-Carboxylic Acid and VHL Ligand Amine

This protocol describes the final amide bond formation to create the HaloPROTAC.

Materials:

-

Chloroalkane-PEG4-Carboxylic Acid (from Protocol 1)

-

VHL Ligand Amine (e.g., VH032 amine)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve Chloroalkane-PEG4-Carboxylic Acid (1.0 eq) and VHL Ligand Amine (1.1 eq) in anhydrous DMF.

-

Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final HaloPROTAC.

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Step 2: Characterization of the HaloPROTAC

Once synthesized, the HaloPROTAC must be rigorously characterized to ensure it functions as intended. This involves a series of biophysical and cell-based assays.

Protocol 4: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to confirm the formation of the POI-HaloTag : HaloPROTAC : VHL ternary complex.

Materials:

-

Purified HaloTag-fusion protein

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

Synthesized HaloPROTAC

-

Terbium-labeled anti-tag antibody (e.g., anti-His for a His-tagged VBC complex)

-

Fluorescently labeled HaloTag ligand (as a FRET acceptor) or a fluorescently labeled antibody against the POI

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare a dilution series of the HaloPROTAC in assay buffer.

-

In a suitable microplate, add the HaloTag-fusion protein, the VBC complex, and the terbium-labeled antibody.

-

Add the fluorescent acceptor (e.g., fluorescently labeled HaloTag ligand or antibody).

-

Add the HaloPROTAC dilutions to the wells. Include a no-PROTAC control.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex with increasing PROTAC concentration.

Protocol 5: Cellular Degradation Assay (Western Blot)

Western blotting is a standard method to visualize and quantify the degradation of the target HaloTag-fusion protein.

Materials:

-

Cells expressing the HaloTag-fusion protein (e.g., HEK293T transiently transfected or a stable cell line)

-

Synthesized HaloPROTAC and a negative control (e.g., an enantiomer that does not bind VHL)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HaloTag, anti-POI, and a loading control like anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density. The next day, treat the cells with a dilution series of the HaloPROTAC, the negative control, and a DMSO vehicle control for a set time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and image the blot.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO control.

Protocol 6: Quantitative Degradation Analysis (Flow Cytometry)

For HaloTag-fusion proteins that are fluorescently tagged (e.g., fused to GFP), flow cytometry provides a high-throughput method to quantify degradation.

Materials:

-

Cells expressing a fluorescent HaloTag-fusion protein (e.g., GFP-HaloTag)

-

Synthesized HaloPROTAC and a negative control

-

DMSO (vehicle control)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Plate cells in a multi-well plate. Treat with a dilution series of the HaloPROTAC, negative control, and DMSO for a set time (e.g., 24 hours).

-

Cell Harvesting: Detach the cells using a gentle, non-enzymatic cell dissociation solution.

-

Sample Preparation: Transfer the cells to FACS tubes, wash with FACS buffer, and resuspend in an appropriate volume of FACS buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

-

Data Analysis: Gate on the live cell population. Determine the geometric mean fluorescence intensity (MFI) for each sample. Normalize the MFI of treated samples to the DMSO control to calculate the percentage of remaining protein. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 7: Kinetic Degradation Analysis (NanoBRET™)

The NanoBRET™ technology can be used to monitor the kinetics of protein degradation in real-time in living cells. This requires the HaloTag-fusion protein to also be tagged with a NanoLuc® luciferase variant.

Materials:

-

Cells co-expressing the NanoLuc®-HaloTag-POI and a fluorescent HaloTag ligand as the energy acceptor.

-

Synthesized HaloPROTAC

-

Nano-Glo® Live Cell Assay System

-

Luminometer capable of measuring BRET

Procedure:

-

Cell Plating: Plate the engineered cells in a white, opaque 96-well plate.

-

Ligand Labeling: Add the fluorescent HaloTag ligand and incubate to allow for covalent labeling.

-

Substrate Addition: Add the Nano-Glo® substrate to the wells.

-

Baseline Measurement: Measure the baseline BRET signal.

-

PROTAC Addition: Add the HaloPROTAC at various concentrations.

-

Kinetic Measurement: Immediately begin measuring the BRET signal at regular intervals over a period of several hours.

-

Data Analysis: The decrease in the BRET ratio over time reflects the degradation of the NanoLuc®-HaloTag-POI fusion protein. From this data, the rate of degradation can be determined.

Data Presentation

The efficacy of a newly synthesized HaloPROTAC should be quantified and compared to relevant controls. The following tables provide a template for summarizing key quantitative data.

Table 1: Degradation Efficacy of HaloPROTAC-Linker4

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |

|---|---|---|---|---|---|

| HaloPROTAC-Linker4 | POI-HaloTag | HEK293T | Value | Value | Western Blot |

| HaloPROTAC-Linker4 | GFP-HaloTag | HEK293T | Value | Value | Flow Cytometry |

| Negative Control | POI-HaloTag | HEK293T | >10,000 | <10 | Western Blot |

Table 2: Biophysical Characterization of HaloPROTAC-Linker4

| Interaction | KD (nM) | Cooperativity (α) | Assay Method |

|---|---|---|---|

| HaloPROTAC to VBC | Value | - | SPR / ITC |

| HaloPROTAC to POI-HaloTag | Covalent | - | - |

| Ternary Complex | Value | Value | TR-FRET / SPR |

References

- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HaloTag - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.ca]

Application Notes and Protocols for Amide Bond Formation using Cl-C6-PEG4-O-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a stable amide bond is a cornerstone of bioconjugation and drug development, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, Cl-C6-PEG4-O-CH2COOH, is a bifunctional molecule featuring a terminal carboxylic acid for amide bond formation and a chloroalkane moiety. This linker is notably utilized in the synthesis of HaloPROTACs, which are designed to recruit HaloTag fusion proteins for targeted degradation.[1][]

These application notes provide detailed protocols and reaction conditions for the successful conjugation of this compound to primary amines, primarily focusing on the widely used carbodiimide-mediated coupling chemistry.

Chemical Structure and Properties

IUPAC Name: 2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula: C₁₆H₃₁ClO₇

Molecular Weight: 370.87 g/mol

Solubility: Soluble in DMSO and Ethanol.

Core Concepts in Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. The most common and effective method for this activation in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The general mechanism proceeds in two steps:

-

Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

Coupling: This intermediate can directly react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. To increase efficiency and stability, N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable intermediate then readily reacts with the amine to form the desired amide bond.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency and outcome of the amide bond formation. Below is a summary of common coupling reagents used for this purpose.

| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| EDC/NHS | >85 | >95 | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |

| DCC/NHS | >80 | >95 | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |

| HATU | >90 | >98 | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |

Experimental Protocols

Two primary protocols are provided below: a general protocol for EDC/NHS coupling in an organic solvent, and a two-step aqueous protocol suitable for bioconjugation to proteins or other biomolecules.

Protocol 1: Amide Bond Formation in Organic Solvent

This protocol is adapted from the synthesis of HaloPROTACs and is suitable for coupling this compound to small molecules containing a primary amine.

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation: Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

-

Activation: Add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve the amine-containing molecule (1 to 1.1 equivalents) in a minimal amount of anhydrous DMF or DCM. If the amine is a hydrochloride salt, add a suitable non-nucleophilic base such as DIPEA (2-3 equivalents).

-

Reaction: Add the amine solution to the activated linker solution. Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water or a mild aqueous acid (e.g., 5% citric acid) and brine to remove excess reagents and byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography on silica gel to yield the final amide conjugate.

-

Protocol 2: Two-Step Aqueous Amide Bond Formation for Bioconjugation

This protocol is designed for conjugating this compound to proteins or other biomolecules in an aqueous environment. The two-step procedure minimizes the modification of the target protein by EDC.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.

-

Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.

-

Dissolve this compound in the Activation Buffer. The concentration will depend on the specific application.

-

Prepare the amine-containing biomolecule in the Coupling Buffer.

-

-

Activation of the Linker:

-

To the solution of this compound, add a 5-10 fold molar excess of EDC and Sulfo-NHS.

-

Incubate at room temperature for 15-30 minutes with gentle mixing.

-

-

Conjugation:

-

Immediately add the activated linker solution to the biomolecule solution. A 10-20 fold molar excess of the activated linker over the biomolecule is a common starting point, but this should be optimized for the specific application.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and quench any unreacted Sulfo-NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Mandatory Visualizations

References

Application Notes and Protocols for the Experimental Evaluation of Cl-C6-PEG4-O-CH2COOH Containing PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] A PROTAC molecule typically consists of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] This tripartite association forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][4]

The linker plays a critical role in PROTAC efficacy, influencing the stability and conformation of the ternary complex. The Cl-C6-PEG4-O-CH2COOH linker is a polyethylene glycol (PEG)-based linker containing a chloroalkane moiety. This feature makes it particularly useful for the synthesis of "HaloPROTACs," which are designed to target proteins that have been fused with a HaloTag. This strategy is exceptionally valuable in preclinical research and target validation, allowing for the rapid assessment of PROTAC-mediated degradation of virtually any protein that can be expressed as a HaloTag fusion.

These application notes provide a comprehensive experimental workflow for the characterization and validation of PROTACs containing the this compound linker, from initial in vitro biochemical assays to cell-based degradation and functional assessments.

PROTAC Mechanism of Action

PROTACs function catalytically within the cell to induce the degradation of a target protein. The process begins with the formation of a ternary complex, which is a critical step for subsequent ubiquitination and proteasomal degradation.

Overall Experimental Workflow

A structured, multi-step approach is essential to thoroughly evaluate a novel PROTAC. The workflow progresses from fundamental biochemical and biophysical characterization to cell-based assays and, ultimately, in vivo studies.

Phase 1: In Vitro Biochemical & Biophysical Assays

The initial phase focuses on confirming that the PROTAC can physically interact with its intended POI and E3 ligase to form a stable ternary complex. These assays are performed in a cell-free environment using purified proteins.

Binary & Ternary Complex Binding Affinity (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure the kinetics (kon, koff) and affinity (KD) of molecular interactions in real-time. It is highly advantageous for characterizing both binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.

Protocol: SPR Analysis

-

Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto an appropriate SPR sensor chip surface. A common strategy is to use a streptavidin-coated chip to capture a biotinylated E3 ligase.

-

Binary Interaction (PROTAC to E3 Ligase): Flow serial dilutions of the PROTAC over the E3 ligase-immobilized surface. The binding response is measured over time to determine the association and dissociation rates.

-

Binary Interaction (PROTAC to POI): A separate experiment is required. Immobilize the purified HaloTag-POI and flow the PROTAC over the surface to determine its binding kinetics to the target.

-

Ternary Complex Formation & Stability: To measure the ternary complex, pre-mix a constant, saturating concentration of the PROTAC with varying concentrations of the HaloTag-POI in the running buffer. Flow these mixtures over the E3 ligase-immobilized surface. An enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, ternary complex models) to calculate KD, kon, and koff values. The dissociation rate (koff) of the ternary complex is a key predictor of in-cell degradation efficacy.

Data Presentation: Binding Affinity Summary